molecular formula C10H18O3 B12516506 Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- CAS No. 652980-19-3

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)-

Cat. No.: B12516506
CAS No.: 652980-19-3
M. Wt: 186.25 g/mol
InChI Key: UTSHPRHFOZZPRD-VIFPVBQESA-N
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Description

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is an organic compound with the molecular formula C10H18O3. This compound is a derivative of hexanoic acid and is characterized by the presence of a hydroxy group, a methyl group, and a methylene group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.

    Hexadecanoic acid, 3-hydroxy-, methyl ester: Longer carbon chain and different reactivity profile.

Uniqueness

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its specific stereochemistry (3S) also contributes to its distinct chemical and biological properties.

Properties

CAS No.

652980-19-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (3S)-3-hydroxy-5-methyl-2-methylidenehexanoate

InChI

InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m0/s1

InChI Key

UTSHPRHFOZZPRD-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C(=C)[C@H](CC(C)C)O

Canonical SMILES

CCOC(=O)C(=C)C(CC(C)C)O

Origin of Product

United States

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